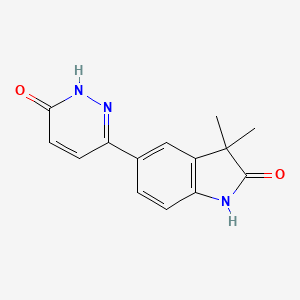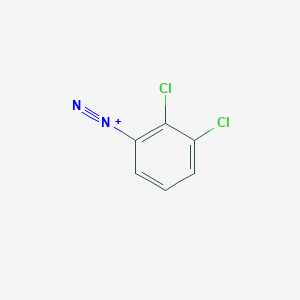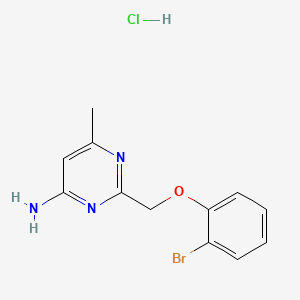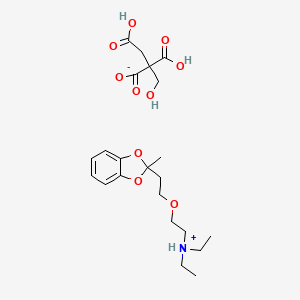
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is a complex organic compound with a unique structure. It is characterized by a hexahydro-1,4-methanopentalene core, which is a bicyclic structure, and a hydroxylamine functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine typically involves the following steps:
Formation of the Hexahydro-1,4-methanopentalene Core: This can be achieved through a series of cyclization reactions starting from simpler organic molecules.
Introduction of the Hydroxylamine Group: This step involves the reaction of the hexahydro-1,4-methanopentalene derivative with hydroxylamine or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies due to its unique structure.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Cyclohexylidene)hydroxylamine: Similar structure but with a cyclohexylidene core.
N-(Bicyclo[2.2.1]hept-2-ylidene)hydroxylamine: Similar bicyclic structure but different ring system.
Uniqueness
N-(Hexahydro-1,4-methanopentalen-3(2H)-ylidene)hydroxylamine is unique due to its specific hexahydro-1,4-methanopentalene core, which imparts distinct chemical properties and reactivity compared to other hydroxylamine derivatives.
Propriétés
Numéro CAS |
105961-55-5 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
N-(5-tricyclo[4.3.0.03,7]nonanylidene)hydroxylamine |
InChI |
InChI=1S/C9H13NO/c11-10-8-4-6-3-5-1-2-7(6)9(5)8/h5-7,9,11H,1-4H2 |
Clé InChI |
WUZNTZAMODWOJI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3CC1C2C(=NO)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)

![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)





![5-Chloro-8-[(1,3-dioxolan-2-yl)methoxy]quinoline](/img/structure/B14341886.png)

